N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with primary amines and other reagents . For example, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid can be used to prepare 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .Molecular Structure Analysis
The molecular structure of these compounds typically includes a core isoindoline-1,3-dione structure, with various substituents attached to the benzene ring . The exact structure would depend on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of the carbonyl groups and the aromatic ring could influence their polarity, solubility, and reactivity .Scientific Research Applications
Sigma-2 Receptor Probes
N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide analogs have been investigated for their binding affinity to sigma-2 receptors, which play a significant role in the pharmacology of certain cancers and neurodegenerative diseases. Xu et al. (2005) synthesized radiolabeled benzamide analogs, finding that one analog demonstrated high affinity for sigma-2 receptors in vitro, suggesting potential applications in studying sigma-2 receptor biology and possibly in the development of diagnostic tools for cancer and neurological disorders (Xu et al., 2005).
Cellular Proliferation in Tumors
Dehdashti et al. (2013) focused on evaluating a cellular proliferative marker for imaging tumor proliferation using PET. They utilized an analog of N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide in their study, indicating its potential in assessing the proliferative status of solid tumors, thereby contributing valuable insights into cancer diagnostics and therapy monitoring (Dehdashti et al., 2013).
Synthetic Chemistry and Drug Development
Yoshida et al. (2014) developed a novel synthetic route for a compound structurally related to N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide, showcasing the importance of this chemical scaffold in medicinal chemistry. Their work emphasizes the compound's relevance in designing new pharmaceutical agents with improved efficacy and safety profiles (Yoshida et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3,5-dimethoxybenzamide is indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-3,5-dimethoxybenzamide interacts with its target, IDO1, by suppressing its activities . This compound is capable of inhibiting IDO1 activities in in vitro experiments .
Biochemical Pathways
The biochemical pathway affected by this compound is the protein degradation pathway . The compound recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Result of Action
The result of the compound’s action is the degradation of the target protein through the protein degradation pathway in vivo .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-10-3-4-13-14(7-10)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKWQZNRWPNORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide |
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